molecular formula C11H14O2S B14054783 1-(5-Ethoxy-2-mercaptophenyl)propan-1-one

1-(5-Ethoxy-2-mercaptophenyl)propan-1-one

Cat. No.: B14054783
M. Wt: 210.29 g/mol
InChI Key: CJEJVIWDKXBGHV-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molar mass of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxy-2-mercaptophenyl)propan-1-one typically involves the reaction of 5-ethoxy-2-mercaptobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Ethoxy-2-mercaptophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethoxy-2-mercaptophenyl)propan-1-one is unique due to the combination of its ethoxy and mercapto groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(5-ethoxy-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2S/c1-3-10(12)9-7-8(13-4-2)5-6-11(9)14/h5-7,14H,3-4H2,1-2H3

InChI Key

CJEJVIWDKXBGHV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OCC)S

Origin of Product

United States

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